Methyl 4-bromo-5-chloro-2-methoxybenzoate
CAS No.:
Cat. No.: VC13383996
Molecular Formula: C9H8BrClO3
Molecular Weight: 279.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8BrClO3 |
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Molecular Weight | 279.51 g/mol |
IUPAC Name | methyl 4-bromo-5-chloro-2-methoxybenzoate |
Standard InChI | InChI=1S/C9H8BrClO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 |
Standard InChI Key | UEZKIUHHZLLTCV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1C(=O)OC)Cl)Br |
Canonical SMILES | COC1=CC(=C(C=C1C(=O)OC)Cl)Br |
Introduction
While exact data for this compound is unavailable, analogs such as methyl 5-bromo-4-chloro-o-anisate (CAS: 951885-11-3) provide a reference :
Property | Value (Analog) |
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Molecular Weight | 294.51 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Density | ~1.6 g/cm³* |
LogP (Partition Coeff.) | ~2.8* |
*Estimated based on halogenated benzoate analogs . |
The electron-withdrawing effects of bromo and chloro groups likely enhance the electrophilicity of the aromatic ring, making it reactive in cross-coupling reactions .
Synthetic Methodologies
Diazotization and Halogenation
A common route for synthesizing halogenated benzoates involves diazotization of an amino precursor followed by halogen substitution. For example, methyl 2-amino-4-bromo-5-fluorobenzoate can be converted to methyl 4-bromo-5-fluoro-2-iodobenzoate via diazotization with NaNO and subsequent iodination . Adapting this method:
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Diazotization:
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Cyanation or Methoxylation:
Direct Esterification
An alternative approach involves esterifying pre-substituted benzoic acids:
Example Protocol from Patent Literature :
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Step 1: Methyl 2-amino-4-bromo-5-chlorobenzoate (30 g, 120 mmol) is dissolved in 20% HSO and cooled to 5°C. NaNO (9.9 g, 144 mmol) is added, followed by KI (39.8 g, 240 mmol). The mixture is stirred for 1 hr, extracted with ethyl acetate, and purified to yield methyl 4-bromo-5-chloro-2-iodobenzoate (87% yield).
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Step 2: The iodide intermediate is reacted with CuCN (1.5 eq.) in N-methylpyrrolidone at 80°C under N for 5 hrs, yielding the cyano derivative. For methoxy substitution, replace CuCN with NaOCH .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data from analogous compounds (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate ):
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NMR (d6-DMSO):
Mass Spectrometry
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Exact Mass: 293.903 (calculated for ).
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Fragmentation patterns would likely include loss of COOCH (60 Da) and Br/Cl groups .
Applications in Drug Discovery
Methyl 4-bromo-5-chloro-2-methoxybenzoate serves as a building block for sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as canagliflozin . Key roles include:
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Intermediate in Functionalization: The bromo and chloro groups enable Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties .
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Agrochemicals: Halogenated benzoates are precursors to herbicides and fungicides due to their stability and bioactivity .
Industrial Availability
Apollo Scientific lists analogs like methyl 5-bromo-4-chloro-o-anisate (Catalogue No: OR11905) , priced at ~$250/5g. Custom synthesis services are recommended for large-scale production.
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